Ethyl heptanoate is a medium-chain fatty acid ethyl ester characterized by its distinctive fruity, cognac-like odor and intermediate lipophilicity. As a highly processable, volatile organic compound, it serves as a critical raw material in the flavor and fragrance (F&F) industry, a specialized solvent, and a model compound for advanced biofuel research. Its precise seven-carbon acyl chain (C7) imparts a unique balance of vapor pressure, solubility, and thermal stability that bridges the gap between highly volatile short-chain esters and heavier, more viscous long-chain analogs. For industrial buyers, the procurement of ethyl heptanoate is driven by its predictable phase behavior under high pressure and its exact odor activity value, making it an indispensable component where precise volatility and sensory thresholds are non-negotiable [1].
Substituting ethyl heptanoate with closely related homologs, such as ethyl hexanoate (C6) or ethyl octanoate (C8), fundamentally compromises product performance in both sensory and thermophysical applications. In flavor matrices, a single carbon difference alters the lipophilicity (LogP) and matrix-binding affinity, drastically shifting how the compound releases from lipid or aqueous phases [1]. In biofuel and engineering contexts, the acyl chain length directly dictates dynamic viscosity and ignition delay; substituting with a longer-chain ester increases flow frictional resistance during high-pressure injection, while a shorter chain alters the vaporization rate and combustion phasing [2]. Consequently, generic substitution leads to unpredictable flavor profiles, altered solvent evaporation rates, and suboptimal atomization in mechanical systems.
In aqueous systems, ethyl heptanoate demonstrates an odor detection threshold of 2.2 ppb, positioning it between its homologs ethyl hexanoate (1.0 ppb) and ethyl octanoate (15.0 ppb) [1]. This non-linear scaling in sensory detection means that substituting ethyl heptanoate with the C8 ester would require nearly a seven-fold increase in concentration to achieve the same baseline detection level.
| Evidence Dimension | Odor Detection Threshold (in water) |
| Target Compound Data | 2.2 ppb |
| Comparator Or Baseline | Ethyl octanoate (15.0 ppb) and Ethyl hexanoate (1.0 ppb) |
| Quantified Difference | Detectability is 6.8x higher (threshold is 6.8x lower) than ethyl octanoate. |
| Conditions | Aqueous solution baseline evaluation |
Procurement for F&F requires exact threshold matching; substituting C7 with C8 drastically alters formulation costs and dosage requirements to achieve target sensory notes.
High-pressure thermophysical evaluations (up to 15 MPa) reveal that ethyl heptanoate maintains a consistently lower dynamic viscosity compared to ethyl octanoate across a 303–353 K temperature range [1]. At lower operational temperatures (e.g., 323 K), the viscosity gap between the C7 and C8 esters widens, indicating that ethyl heptanoate experiences significantly less flow frictional resistance under compression.
| Evidence Dimension | Dynamic Viscosity under pressure |
| Target Compound Data | Lower absolute viscosity at 15 MPa |
| Comparator Or Baseline | Ethyl octanoate (higher viscosity) |
| Quantified Difference | Measurable reduction in viscosity, with the differential expanding at 323 K compared to 353 K. |
| Conditions | 303–353 K temperature range, 0.1 to 15 MPa pressure |
For biofuel blending and engine injection modeling, the lower viscosity of the C7 ester reduces flow frictional resistance and improves cold-start atomization compared to the C8 homolog.
The release intensity of esters in lipid-rich matrices is highly dependent on their acyl chain length and resulting lipophilicity. In a standardized lipid matrix, the release intensity of ethyl heptanoate decreased by 60.6% due to hydrophobic binding, whereas the less lipophilic ethyl hexanoate experienced only a 32.3% reduction [1].
| Evidence Dimension | Reduction in flavor release intensity in a lipid matrix |
| Target Compound Data | 60.6% decrease |
| Comparator Or Baseline | Ethyl hexanoate (32.3% decrease) |
| Quantified Difference | 28.3 percentage point greater retention in lipids for the C7 ester versus the C6 ester. |
| Conditions | 53% ABV solution interacting with a peanut lipid mouth-coating model |
When formulating emulsions or lipid-containing products, buyers cannot substitute C6 for C7 without drastically altering the temporal flavor release and retention profile.
Due to its specific 2.2 ppb odor threshold and unique matrix-binding affinity (60.6% release reduction in lipids), ethyl heptanoate is the optimal choice for formulating complex fruit, cognac, and wine notes in both aqueous and emulsion-based food products. It provides a necessary middle ground that prevents the rapid flash-off of shorter esters while avoiding the heavy, waxy notes of C10+ esters[1].
Ethyl heptanoate is heavily utilized as a model compound in combustion and hydrodeoxygenation (HDO) research. Its specific dynamic viscosity profile under high pressures (up to 15 MPa) makes it a superior candidate over ethyl octanoate for studying low-temperature atomization and flow frictional resistance in compression ignition engines[2].
With an intermediate boiling point (~189 °C) and a higher LogP than ethyl hexanoate, ethyl heptanoate serves as a highly effective, moderately volatile solvent. It is procured for processes that require a solvent capable of dissolving lipophilic intermediates without evaporating prematurely during mild thermal processing, ensuring reproducible synthesis routes [3].
Flammable